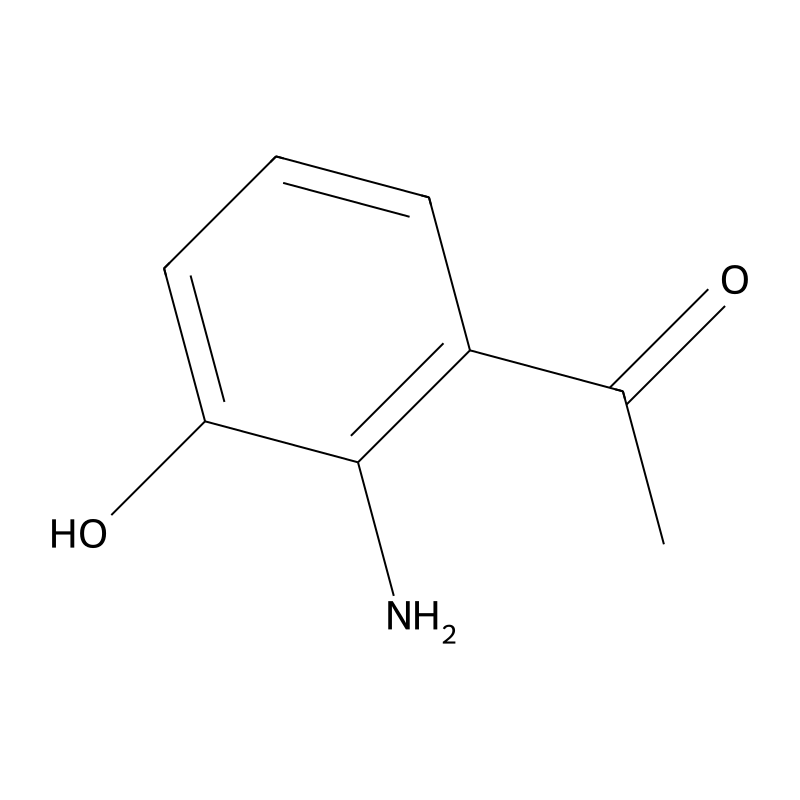

2'-Amino-3'-hydroxyacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry:

- Synthesis of bioactive compounds: 2'-AHP can serve as a starting material for the synthesis of more complex molecules with potential therapeutic properties. One study investigated its use in the synthesis of chalcone derivatives, a class of compounds with reported anti-inflammatory and anti-cancer activities [].

Organic Synthesis:

- Functional group manipulation: The presence of both an amino and a hydroxyl group in 2'-AHP allows for various chemical transformations, making it a versatile building block for organic synthesis. A study explored its use in the synthesis of pyrazole derivatives, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

Material Science:

2'-Amino-3'-hydroxyacetophenone, also known as 3-amino-2-hydroxyacetophenone, is an organic compound with the molecular formula . It features a hydroxyl group and an amino group attached to an acetophenone structure. This compound is characterized by its light yellow crystalline form and is soluble in various organic solvents. Its structural formula can be represented as follows:

This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and as a chemical intermediate in synthetic organic chemistry.

- Acylation: The amino group can react with acyl chlorides to form amides.

- Nitration: Electrophilic aromatic substitution can introduce nitro groups onto the aromatic ring.

- Reduction: The compound can be reduced to yield corresponding amines or alcohols under appropriate conditions.

These reactions highlight its versatility as a precursor for more complex molecules.

Research indicates that 2'-Amino-3'-hydroxyacetophenone exhibits notable biological activities:

- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity: Studies suggest that it possesses antibacterial properties against various pathogens, making it a candidate for pharmaceutical applications.

- Neuroprotective Effects: Some investigations have indicated that this compound may have protective effects on neuronal cells, potentially relevant in neurodegenerative diseases.

Several methods exist for synthesizing 2'-Amino-3'-hydroxyacetophenone:

- From 2-Hydroxyacetophenone:

- Reacting 2-hydroxyacetophenone with ammonia or an amine under acidic conditions can yield the desired amino derivative.

- Using 2-Aminophenol:

- Catalytic Reduction:

The applications of 2'-Amino-3'-hydroxyacetophenone are diverse:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various drugs and bioactive compounds.

- Dyes and Pigments: The compound can be used in the formulation of dyes due to its chromophoric properties.

- Agrochemicals: Its antimicrobial properties make it useful in developing agricultural chemicals.

Interaction studies involving 2'-Amino-3'-hydroxyacetophenone have focused on its binding affinity with biological targets. Research has shown that it interacts with enzymes and receptors, influencing biochemical pathways relevant to its biological activity. For example, studies have demonstrated its interaction with specific protein targets that mediate antioxidant effects and antimicrobial activity.

Several compounds share structural similarities with 2'-Amino-3'-hydroxyacetophenone. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 2-Aminoacetophenone | C8H9NO | Contains only an amino group; less polar | Lacks hydroxyl group |

| 4-Amino-3-hydroxyacetophenone | C8H9NO | Hydroxyl group at a different position | Different substitution pattern |

| 3-Hydroxyacetanilide | C8H9NO | Acetamido group instead of amino | Different functional group |

| 4-Hydroxyacetanilide | C8H9NO | Hydroxyl at para position | Different substitution pattern |

The presence of both amino and hydroxyl groups in 2'-Amino-3'-hydroxyacetophenone enhances its reactivity and biological activity compared to these similar compounds.

Classical Organic Synthesis Approaches

Nitration-Hydrogenation Sequences

The nitration-hydrogenation sequence represents one of the most established and reliable synthetic routes to 2'-amino-3'-hydroxyacetophenone. This classical approach involves the selective nitration of acetophenone derivatives followed by the reduction of the nitro group to afford the desired amino compound [1] [2].

The process typically begins with 3-hydroxyacetophenone as the starting material, which undergoes nitration using a mixed acid system consisting of concentrated nitric acid and sulfuric acid. The nitration reaction must be carefully controlled to prevent over-nitration and to ensure regioselective introduction of the nitro group at the desired position. Research has demonstrated that the reaction temperature should be maintained between -5°C and 0°C to achieve optimal selectivity [3] [2].

The nitration step employs concentrated sulfuric acid (37 milliliters) and concentrated nitric acid (10 milliliters) as the nitrating mixture. The acetophenone substrate is first dissolved in sulfuric acid at low temperature, followed by the gradual addition of the nitrating mixture over a 30-minute period. This controlled addition prevents violent exothermic reactions and ensures uniform nitration [3].

Catalytic hydrogenation serves as the reduction method, typically employing palladium or platinum catalysts under hydrogen atmosphere. Studies have shown that 96% yields can be achieved using this approach, with the reaction proceeding smoothly under mild conditions [1] [2]. The catalytic system allows for selective reduction of the nitro group while preserving other functional groups present in the molecule.

Alternative reduction methods include the use of tin and hydrochloric acid, which provides a simple and cost-effective approach. This method involves mixing 3-nitroacetophenone with fine granulated tin in the presence of hydrochloric acid, followed by refluxing for 90 minutes. The reaction mixture is then treated with sodium hydroxide to precipitate the desired product, achieving yields of approximately 90% [3].

Bioconversion processes have emerged as environmentally friendly alternatives to traditional chemical reduction. Recombinant Escherichia coli strains expressing nitro-reductase and hydroxylamine mutase enzymes can convert 2-nitroacetophenone to 2-amino-3-hydroxyacetophenone with 75% conversion efficiency. This biocatalytic approach eliminates the need for harsh chemical reducing agents and operates under mild aqueous conditions [4].

Flow chemistry applications have been developed to enable continuous production of amino acetophenones through sequential nitration and reduction steps. These systems offer improved heat and mass transfer, enhanced safety profiles, and scalability advantages over traditional batch processes. Continuous flow nitration followed by in-line reduction can achieve yields of 85-90% with significantly reduced reaction times [5] [6].

Knoevenagel Condensation Derivatives

The Knoevenagel condensation reaction provides an alternative synthetic pathway through the formation of carbon-carbon bonds between aldehydes and active methylene compounds. While not directly applicable to 2'-amino-3'-hydroxyacetophenone synthesis, this methodology offers valuable insights into condensation-based approaches for related acetophenone derivatives [7] [8].

Amino acid ionic liquids have been successfully employed as catalysts for Knoevenagel condensation reactions under aqueous conditions. Tetrabutylammonium salts of natural amino acids demonstrate excellent catalytic activity, achieving yields of 85-95% for the condensation of various aldehydes with malononitrile. These catalysts offer the advantage of recyclability, with maintained activity over multiple reaction cycles [7].

The reaction mechanism involves the deprotonation of the active methylene compound by the amino acid anion, followed by nucleophilic attack on the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration to form the α,β-unsaturated product. The basicity of amino acid anions facilitates this deprotonation step more effectively than conventional chloride or hydrogensulfate anions [7].

Optimization studies have revealed that reaction temperatures between 25°C and 50°C provide optimal results, with reaction times ranging from 0.5 to 2 hours depending on the substrate combination. The use of water as solvent not only provides an environmentally benign reaction medium but also facilitates product isolation and catalyst recovery [7].

Microwave-assisted condensation reactions have been developed using boric acid as a non-toxic catalyst under solvent-free conditions. This approach achieves yields of 90-98% within 60-120 seconds of microwave irradiation, representing a significant improvement over conventional heating methods that require several hours [9].

Heterogeneous nanocomposite catalysts comprising cadmium sulfide, cerium oxide, and silver carbonate have demonstrated remarkable efficiency for Knoevenagel condensation reactions. The optimal catalyst composition (CdS:CeO₂/Ag₂CO₃ weight ratio of 3:1) achieves 92% yield within 33 minutes at room temperature using water as solvent [10].

Catalytic Asymmetric Synthesis Strategies

Iridium-Catalyzed Carbon-Carbon Bond Formation

Iridium-catalyzed reactions have emerged as powerful tools for carbon-carbon bond formation with high selectivity and efficiency. These methodologies offer unique advantages in terms of functional group tolerance and stereochemical control [11] [12].

Hydrogenative carbon-carbon coupling represents a breakthrough in hydrogen-mediated bond formation catalyzed by iridium complexes. Cationic iridium precatalysts enable the reductive coupling of alkyl-substituted alkynes with α-ketoesters, yielding β,γ-unsaturated α-hydroxyesters with complete control of olefin geometry and excellent regioselectivity. Yields of 85-95% are consistently achieved across a range of alkyne substrates [11].

The catalytic mechanism involves alkyne-carbonyl oxidative coupling followed by hydrogenolysis of the resulting oxametallacycle. This process has been confirmed through deuterium labeling experiments, which demonstrate the incorporation of elemental deuterium into the product, supporting the proposed mechanistic pathway [11].

Transfer hydrogenation reactions catalyzed by iridium complexes bearing prolinol-phosphine chiral ligands achieve high enantioselectivity for ketone reduction. The cooperative action between the iridium center and the ligand through alcohol-alkoxide interconversion facilitates efficient hydrogen transfer from formic acid. This system demonstrates remarkable ability to discriminate between alkyl and aryl substituents, enabling highly enantioselective reduction of tert-alkyl aryl ketones with yields ranging from 80-99% [13].

Quantum chemical calculations have revealed that sp³-C-H/π interactions between the prolinol-phosphine ligand and the aryl substituent of the ketone are crucial for enantioselection. These interactions, combined with O-H···O and sp³-C-H···O hydrogen bonding between the chiral ligand and carbonyl group, provide the stereochemical control necessary for high enantioselectivity [13].

Glucose-mediated transfer hydrogenation offers a sustainable approach using readily available biomass-derived reducing agents. Iridium complexes with bipyridine-6,6'-dionato ligands catalyze the reduction of acetophenone to 1-phenylethanol using glucose as the hydrogen donor. This system achieves 85% yield under mild conditions (100°C, 20 hours) and represents an environmentally benign alternative to traditional reducing agents [14].

Asymmetric allylic alkylation reactions catalyzed by metallacyclic iridium complexes provide access to products containing vicinal oxygen-bearing tetra-substituted and tertiary stereocenters. The reaction between acyclic α-alkoxy ketones and allyl methyl carbonates proceeds with high diastereoselectivity (up to 16:1 dr) and excellent enantioselectivity. The addition of copper(I) salts enhances diastereoselectivity through chelation control of enolate geometry [12].

Microwave-Assisted Reaction Optimization

Microwave-assisted organic synthesis has revolutionized reaction optimization through rapid, uniform heating and precise parameter control. The combination of microwave heating with flow chemistry enables efficient optimization of reaction conditions while maintaining scalability [15] [16].

Temperature optimization studies demonstrate that microwave heating allows for rapid exploration of temperature ranges between 150-200°C. The uniform heating provided by microwave irradiation eliminates hot spots and enables precise temperature control, leading to improved reaction reproducibility. Higher temperatures generally increase reaction rates, but optimal temperatures must be determined to prevent substrate decomposition [15] [16].

Reaction time optimization reveals that microwave-assisted reactions typically require significantly shorter reaction times compared to conventional heating. Optimization studies using continuous flow microwave reactors show that reaction times can be reduced from hours to minutes or even seconds. For example, Knoevenagel condensation reactions achieve completion within 40 seconds under microwave conditions compared to several hours using traditional heating [17] [9].

Power optimization involves balancing heating efficiency with reaction selectivity. Studies indicate that power levels between 200-320 W provide optimal results for most organic transformations. Higher power levels may lead to localized overheating and side reactions, while insufficient power results in inadequate heating and poor conversion [17].

Solvent considerations in microwave-assisted reactions often favor solvent-free or minimal solvent conditions. This approach not only reduces waste and improves environmental sustainability but also enhances heating efficiency due to better microwave absorption by substrates and products. Solvent-free conditions often lead to higher reaction rates and improved selectivity [9].

Catalyst loading optimization requires careful balance between catalytic activity and economic considerations. Studies show that catalyst loadings between 1-5 mol% typically provide sufficient catalytic activity while maintaining cost-effectiveness. Microwave heating can enhance catalyst turnover rates, potentially allowing for reduced catalyst loadings compared to conventional heating methods [18].

Statistical optimization approaches such as the "9+4+1 method" enable comprehensive reaction analysis using flow microwave reactors. This methodology involves systematic variation of reaction parameters to identify optimal conditions while minimizing the number of experiments required. Design of experiments (DoE) techniques coupled with microwave heating allow for rapid optimization of multiple parameters simultaneously [16].

Process intensification through microwave-assisted continuous flow synthesis offers significant advantages for large-scale production. The combination enables rapid optimization of reaction conditions, improved heat and mass transfer, enhanced safety profiles, and straightforward scale-up capabilities. Single-mode microwave heating provides better energy efficiency and process control compared to multimode systems [15].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant